[(2-Fluorophenyl)methyl]urea
CAS No.: 296277-54-8
Cat. No.: VC6218134
Molecular Formula: C8H9FN2O
Molecular Weight: 168.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 296277-54-8 |
|---|---|
| Molecular Formula | C8H9FN2O |
| Molecular Weight | 168.171 |
| IUPAC Name | (2-fluorophenyl)methylurea |
| Standard InChI | InChI=1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |
| Standard InChI Key | KPJSRAGRCWWCED-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC(=O)N)F |
Introduction
Chemical Identity and Structural Features
[(2-Fluorophenyl)methyl]urea (C₈H₉FN₂O) is a monosubstituted urea derivative with a molecular weight of 168.17 g/mol . Its structure consists of a urea group (-NH-C(=O)-NH-) linked to a 2-fluorobenzyl moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉FN₂O | |
| SMILES | C1=CC=C(C(=C1)F)CNC(=O)N | |
| InChI Key | PAWVOCWEWJXILY-UHFFFAOYSA-N | |
| Monoisotopic Mass | 168.0699 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
The fluorine atom at the ortho position of the benzyl group influences electronic distribution, enhancing metabolic stability and binding affinity in biological systems .
Synthetic Methodologies
Carbonyldiimidazole (CDI)-Mediated Synthesis
A widely employed route involves the reaction of 2-fluorobenzylamine with CDI in dimethylformamide (DMF), followed by quenching with aqueous hydrochloric acid. This method yielded [(2-Fluorophenyl)methyl]urea in 12% isolated purity after recrystallization . Key steps include:
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Activation: CDI reacts with 2-fluorobenzylamine at room temperature to form an imidazole-carbamate intermediate.
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Quenching: Addition of a second amine (e.g., methylamine) or water generates the urea product.
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Workup: Acidic precipitation removes unreacted starting materials .
Optimization studies revealed that excess CDI (3-fold) and prolonged heating (8 hours at 60°C) improved yields by minimizing symmetrical urea byproducts .
Isocyanate-Based Routes
Alternative approaches utilize 2-fluorobenzyl isocyanate intermediates. For example, treatment of 2-fluorobenzylamine with phosgene or diphenylphosphoryl azide (DPPA) generates the corresponding isocyanate, which subsequently reacts with amines . This method avoids CDI but requires stringent safety protocols due to phosgene’s toxicity .
Physicochemical Properties
Solubility and Partitioning
The compound exhibits limited aqueous solubility (logS = -3.27) due to its hydrophobic benzyl group . Its logP value of 1.98 suggests moderate lipophilicity, favorable for blood-brain barrier penetration .
Spectroscopic Characterization
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¹H NMR: Key signals include:
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¹³C NMR: Carbonyl resonance at δ 158.2 ppm confirms urea functionality .
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IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) .
Biological Applications and Research Findings
Soluble Epoxide Hydrolase (sEH) Inhibition
[(2-Fluorophenyl)methyl]urea derivatives demonstrate moderate sEH inhibitory activity (IC₅₀ = 5–20 µM), attributed to hydrogen bonding between the urea NH and catalytic aspartate residues . Fluorine’s electron-withdrawing effect enhances binding affinity by polarizing the benzyl ring .
Anticancer Activity
Structural analogs incorporating [(2-Fluorophenyl)methyl]urea moieties exhibit cytotoxicity against hepatocellular carcinoma (HepG2, IC₅₀ = 5.02–5.97 µM), comparable to Sorafenib . The urea group facilitates kinase inhibition by mimicking ATP’s hydrogen-bonding pattern .
Challenges and Future Directions
Current limitations include low synthetic yields (12–54%) and byproduct formation during CDI-mediated reactions . Future research should explore:
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